molecular formula C10H13BrN2O B6332631 5-Bromo-N-isobutylpicolinamide CAS No. 1339520-68-1

5-Bromo-N-isobutylpicolinamide

Cat. No.: B6332631
CAS No.: 1339520-68-1
M. Wt: 257.13 g/mol
InChI Key: AHCZVIJNBSYZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-isobutylpicolinamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is a derivative of picolinamide, where the bromine atom is substituted at the fifth position of the pyridine ring, and the isobutyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-isobutylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the isobutyl group. One common method is the bromination of 2-pyridinecarboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The brominated intermediate is then reacted with isobutylamine under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-isobutylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Reduction Products: Corresponding amines from the reduction of the amide group.

Scientific Research Applications

5-Bromo-N-isobutylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-isobutylpicolinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-isobutylpicolinamide is unique due to the presence of both the bromine atom and the isobutyl group, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(2)5-13-10(14)9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZVIJNBSYZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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